molecular formula C19H19ClN2O5 B2949488 N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 954668-97-4

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2949488
CAS No.: 954668-97-4
M. Wt: 390.82
InChI Key: JCCLZBNZDUVHSR-UHFFFAOYSA-N
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Description

N-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic small molecule based on a 2-oxazolidinone core scaffold, a structure class recognized for its significant potential in medicinal chemistry research . The molecular structure incorporates a 3-chlorophenyl group at the 3-position of the oxazolidinone ring and a phenoxyacetamide side chain at the 5-position, which may influence its physicochemical properties and biomolecular interactions. Compounds within the oxazolidinone class are extensively investigated for their antibacterial properties, primarily through the mechanism of inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . This mechanism is of particular interest in the development of novel agents against Gram-positive bacteria, including drug-resistant strains. Beyond antimicrobial applications, the oxazolidinone scaffold is also explored in other therapeutic areas, such as the development of selective receptor agonists . The presence of the 2-methoxyphenoxyacetamide moiety in this specific compound suggests it may be designed for structure-activity relationship (SAR) studies, potentially aiming to optimize binding affinity, reduce resistance development, or improve pharmacokinetic profiles. This product is intended for non-clinical research applications, such as in vitro bioactivity screening, mechanistic studies, and as a building block or intermediate in synthetic chemistry. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5/c1-25-16-7-2-3-8-17(16)26-12-18(23)21-10-15-11-22(19(24)27-15)14-6-4-5-13(20)9-14/h2-9,15H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCLZBNZDUVHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring an oxazolidinone moiety and various aromatic groups, suggests diverse biological activities. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H17ClN2O3C_{18}H_{17}ClN_{2}O_{3} with a molecular weight of 344.8 g/mol. The structural representation includes an oxazolidinone ring linked to a chlorophenyl group and a methoxyphenoxy acetamide.

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₂O₃
Molecular Weight344.8 g/mol
CAS Number954701-96-3
Melting PointNot Available
DensityNot Available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazolidinone structure is known for its ability to inhibit bacterial protein synthesis, which may extend to other cellular processes.

Biological Activity and Therapeutic Potential

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The oxazolidinone ring is particularly noted for its efficacy against Gram-positive bacteria.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity due to the presence of the methoxyphenoxy group, which may modulate inflammatory pathways.
  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Properties : Some derivatives of oxazolidinones have demonstrated neuroprotective effects in models of neurodegenerative diseases, indicating that this compound may also possess similar properties.

Case Studies

Several case studies highlight the biological activities of related compounds:

  • Study 1 : A study on oxazolidinone derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL.
  • Study 2 : Research on anti-inflammatory effects showed that compounds similar to this compound inhibited the release of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameBiological Activity
N-(3-Chlorophenyl)-2-(4-methylpyridin-3-yl)acetamideModerate antimicrobial activity
N-(3-Chlorophenyl)-acetamideLow cytotoxicity
N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-benzenesulfonamideSignificant antibacterial effects

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